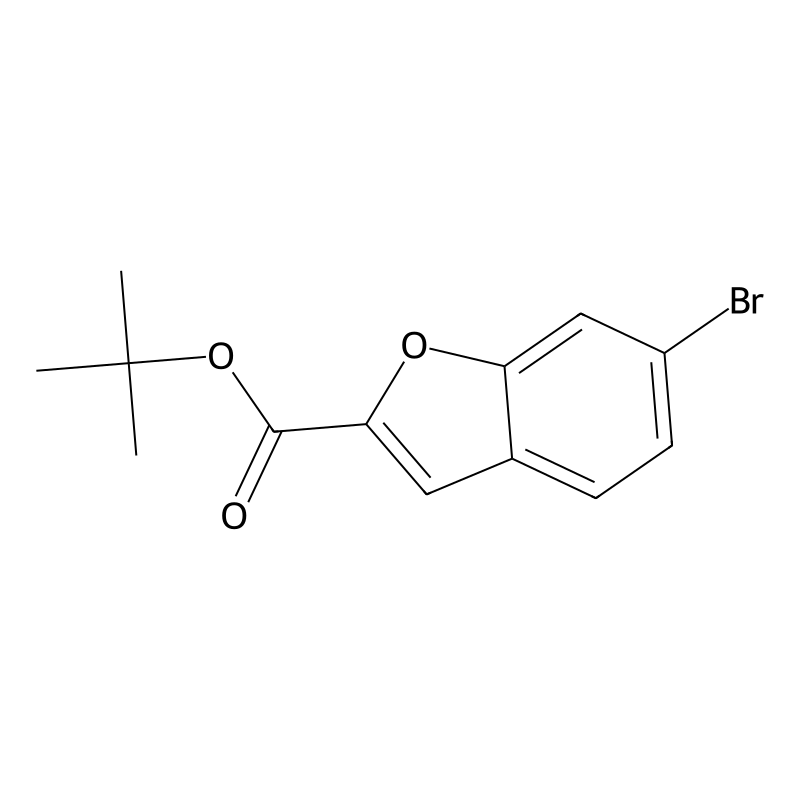tert-Butyl 6-bromobenzofuran-2-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Tert-Butyl 6-bromobenzofuran-2-carboxylate is an organic compound characterized by its unique benzofuran structure, which incorporates a bromine atom at the 6-position and a tert-butyl ester at the carboxylic acid functionality. The molecular formula of this compound is , and it has a molecular weight of approximately 269.09 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds.
- Esterification: The carboxylic acid moiety can undergo esterification with alcohols, expanding its utility in synthetic applications.
- Reduction Reactions: The compound can be reduced to yield corresponding alcohols or amines, providing pathways for further functionalization.
The synthesis of tert-butyl 6-bromobenzofuran-2-carboxylate can be achieved through several methods:
- Pechmann Condensation: This involves the reaction of substituted phenols with ethyl 4-chloroacetoacetate, followed by a Perkin rearrangement to form the benzofuran structure.
- Bromination: The introduction of the bromine atom can be accomplished through electrophilic aromatic substitution using bromine or brominating agents.
- Esterification: The final step involves esterifying the carboxylic acid with tert-butyl alcohol, typically using acid catalysts to facilitate the reaction .
Tert-Butyl 6-bromobenzofuran-2-carboxylate has potential applications in:
- Pharmaceutical Development: Its derivatives may serve as lead compounds in drug discovery due to their biological activities.
- Organic Synthesis: The compound can act as an intermediate in synthesizing more complex organic molecules.
- Material Science: Its unique structure may find applications in developing new materials with specific properties.
Interaction studies involving tert-butyl 6-bromobenzofuran-2-carboxylate are essential for understanding its pharmacological potential. Investigations typically focus on:
- Enzyme Inhibition: Studies have shown that similar benzofuran derivatives can inhibit cytochrome P450 enzymes, affecting drug metabolism and efficacy.
- Binding Affinity: Research into how this compound interacts with biological targets can elucidate its mechanism of action and therapeutic potential .
Several compounds share structural similarities with tert-butyl 6-bromobenzofuran-2-carboxylate. These include:
| Compound Name | Structure Features | Similarity Index |
|---|---|---|
| Ethyl (5-bromobenzofuran)-2-carboxylate | Bromine at 5-position | 0.96 |
| 5-Bromobenzofuran-2-carboxylic acid | Carboxylic acid instead of ester | 0.95 |
| 5-Bromo-6-methoxybenzofuran-2-carboxylic acid | Methoxy group at the 6-position | 0.92 |
| 7-Bromobenzofuran-2-carboxylic acid | Bromine at the 7-position | 0.92 |
| Methyl 6-methylbenzofuran-2-carboxylate | Methyl substitution at the 6-position | 0.84 |
These compounds highlight the versatility of benzofuran derivatives while emphasizing the unique position of tert-butyl 6-bromobenzofuran-2-carboxylate due to its specific functional groups and potential reactivity patterns.








